![molecular formula C22H15ClN2 B3018911 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine CAS No. 1689538-58-6](/img/structure/B3018911.png)

4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine

説明

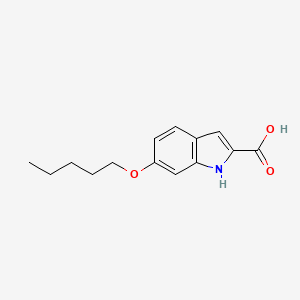

The compound "4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine" is a biphenyl-substituted pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The biphenyl group attached to the pyrimidine ring suggests that the compound may exhibit unique physical and chemical properties, potentially making it useful in various chemical applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 4-chloro-2-phenylpyrimidine, was used as a starting material in a study where it was treated with potassium amide in liquid ammonia to obtain a triazine derivative, indicating the reactivity of chloro-substituted pyrimidines with nucleophiles . Another study synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using multicomponent reactions, showcasing the versatility of pyrimidine chemistry . These methods could potentially be adapted for the synthesis of "4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, DFT and molecular docking studies, along with FT-IR, FT-Raman, and NMR spectroscopy, have been used to investigate the structure of a molecule similar to our compound of interest . These techniques could be employed to determine the molecular structure of "4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine," providing insights into its geometrical parameters and electronic properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity of such compounds can be influenced by the substituents on the pyrimidine ring. For instance, cyclopalladation reactions have been performed on phenylpyrimidines, leading to the formation of metal complexes . The presence of a biphenyl group in our compound could influence its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be quite diverse. Studies have shown that these compounds can exhibit antimicrobial , antiviral, antituberculostic, and antibacterial activities . Additionally, the presence of substituents like chlorine can enhance these properties . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important and can be calculated using quantum mechanical methods . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in drug design and materials science.

科学的研究の応用

1. Chemopreventive Potential

A study evaluated the chemopreventive potential of a compound structurally related to 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine, specifically 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one. This compound demonstrated an ability to suppress oral carcinogenesis initiated by 7,12-dimethylbenz[a]anthracene (DMBA), suggesting potential chemopreventive effects by modulating lipid peroxidation and enhancing the levels of antioxidant enzymes in the oral mucosa (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2011).

2. Antimalarial Activity

Compounds structurally related to 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine, specifically a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, were evaluated for antimalarial activity. These compounds showed high potency against resistant strains of malaria and excellent activity in primate models, encouraging clinical trials in humans (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

3. Antidiabetic Effect

Another structurally related compound, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, was discovered to have antidiabetic effects, enhancing glucose-dependent insulin secretion and preserving pancreatic β-cell function in diabetic mice, demonstrating a potential therapeutic application for diabetes management (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).

4. Central Nervous System Therapeutics

A brain retentive microtubule-stabilizing triazolopyrimidine, related to the compound , was investigated for its potential as a central nervous system therapeutic. The study indicated that the compound selectively accumulates within the CNS, hinting at its potential use in developing therapies for CNS disorders (Cornec, James, Kovalevich, Trojanowski, Lee, Smith, Ballatore, & Brunden, 2015).

作用機序

Target of Action

4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine primarily targets specific proteins involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, differentiation, and apoptosis. By binding to these kinases, the compound can modulate their activity, leading to downstream effects on cellular functions .

Mode of Action

The compound interacts with its targets through competitive inhibition. By binding to the active site of the kinase, it prevents the natural substrate from accessing the site, thereby inhibiting the kinase’s activity. This inhibition can lead to reduced phosphorylation of downstream targets, altering various cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

The inhibition of kinases by 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine affects several biochemical pathways. Key pathways include the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/AKT pathway, which regulates cell growth and metabolism. Disruption of these pathways can lead to decreased cell proliferation and increased apoptosis, making the compound potentially useful in cancer therapy .

Pharmacokinetics

The pharmacokinetics of 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed well when administered orally, with good bioavailability. It is distributed throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of kinases by 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine leads to reduced phosphorylation of key proteins involved in cell signaling. This results in decreased cell proliferation and increased apoptosis. At the cellular level, these effects can lead to reduced tumor growth and potentially shrinkage of existing tumors, highlighting the compound’s potential as an anti-cancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures can lead to degradation. Additionally, the presence of other drugs or biomolecules can lead to competitive inhibition or synergistic effects, impacting the compound’s overall efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-2-phenyl-6-(4-phenylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWMUTCXVNBWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine | |

CAS RN |

1689538-58-6 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)